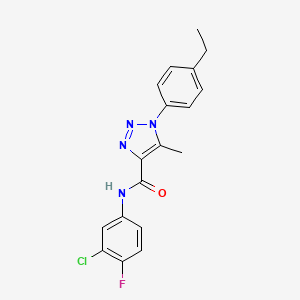

N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4O/c1-3-12-4-7-14(8-5-12)24-11(2)17(22-23-24)18(25)21-13-6-9-16(20)15(19)10-13/h4-10H,3H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTJCMZJBGFBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. This compound is believed to exert its effects through:

- Enzyme Inhibition : Many triazoles have been shown to inhibit key enzymes involved in disease processes. For example, triazole derivatives display inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : Triazole compounds can modulate inflammatory pathways, potentially through the inhibition of the NF-κB signaling pathway . This suggests a role in treating conditions characterized by chronic inflammation.

Therapeutic Applications

Triazoles have been explored for various therapeutic applications:

- Antimicrobial Activity : Triazole derivatives exhibit significant antimicrobial properties, making them candidates for treating infections .

- Anticancer Properties : Research indicates that certain triazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : Some studies suggest that triazoles may protect neuronal cells from damage due to oxidative stress and inflammation, indicating potential use in neurodegenerative diseases .

Table 1: Biological Activities of Triazole Derivatives

Case Study 1: Neuroprotective Effects

A study investigated the effects of a related triazole compound on scopolamine-induced memory impairment in mice. The compound demonstrated significant improvements in cognitive function and reduced markers of inflammation and oxidative stress in the brain .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of triazole derivatives against HCT116 colorectal cancer cells. The results indicated that these compounds could inhibit cell growth and induce apoptosis through mitochondrial pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The compound has shown promising results against various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of 86.61%

- OVCAR-8 : PGI of 85.26%

- NCI-H40 : PGI of 75.99% .

These findings suggest that the compound could serve as a lead molecule for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data indicate effectiveness against several bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values observed were significantly lower than those for standard antibiotics, indicating its potential as a new antimicrobial agent .

Agrochemical Applications

In the realm of agrochemicals, this compound has been explored for its efficacy as a pesticide. Its structural attributes allow it to function effectively against various pests while minimizing toxicity to non-target organisms. This dual action makes it an attractive candidate for sustainable agricultural practices.

Synthesis and Modification

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Various synthetic routes have been explored to enhance its biological activity by modifying functional groups or altering the triazole ring structure. These modifications have led to derivatives with improved potency against target cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Phenyl Ring

Compound E141-0506 :

- Name : N-(3-chloro-4-fluorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Molecular Formula : C₁₈H₁₆ClFN₄O₂

- Molecular Weight : 374.8 g/mol

- Key Difference : Replacement of the ethyl group with an ethoxy (-OCH₂CH₃) at the 4-position of the phenyl ring.

- Impact : The ethoxy group increases polarity (higher PSA due to the oxygen atom) and slightly elevates molecular weight. This substitution may enhance solubility but reduce membrane permeability compared to the ethyl analogue .

Compound E141-0571 :

- Name : 1-(4-ethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Molecular Formula : C₁₉H₂₀N₄O₂

- Molecular Weight : 336.39 g/mol

- Key Difference : The 3-chloro-4-fluorophenyl group is replaced with a 4-methoxyphenyl carboxamide.

- The absence of halogens reduces steric hindrance and lipophilicity (logP likely lower than E141-0149) .

Modifications to the Triazole Core

Compound from :

- Name : 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives

- Key Difference : The 4-ethylphenyl group in E141-0149 is replaced with a 4-methylphenyl group.

Complex Derivatives with Additional Functional Groups

Compound from :

- Name: 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

- Key Difference : Incorporation of an oxazole-methyl group into the triazole scaffold.

- Impact : The oxazole ring introduces additional hydrogen-bonding sites and steric complexity, which may enhance target specificity but reduce metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

| Substituent | Electronic Effect | Hydrophobicity | Steric Bulk |

|---|---|---|---|

| 4-Ethylphenyl | Neutral | High | Moderate |

| 4-Ethoxyphenyl | Electron-donating | Moderate | Low |

| 3-Chloro-4-fluorophenyl | Electron-withdrawing | High | High |

| 4-Methoxyphenyl | Electron-donating | Moderate | Low |

Research Findings and Implications

- Target Binding : Halogen atoms (Cl, F) enhance binding to aromatic residues in enzymes or receptors via halogen bonding, as seen in E141-0149 and E141-0506 .

- Synthetic Flexibility : The triazole core allows modular substitutions, enabling optimization of electronic and steric properties for specific applications .

Preparation Methods

Diazotization and Azide Formation

4-Ethylaniline undergoes diazotization followed by azide substitution:

Procedure :

- Dissolve 4-ethylaniline (10 mmol) in HCl (6 M, 15 mL) at 0–5°C.

- Add NaNO₂ (11 mmol) in H₂O (5 mL) dropwise.

- Stir for 30 min, then add NaN₃ (12 mmol) .

- Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Synthesis of N-(3-Chloro-4-Fluorophenyl)-2-Methylpropiolamide

Propiolic Acid Activation

2-Methylpropiolic acid is converted to its acid chloride:

Procedure :

- Reflux 2-methylpropiolic acid (10 mmol) with SOCl₂ (15 mmol) for 2 h.

- Remove excess SOCl₂ under vacuum.

Amide Coupling

React with 3-chloro-4-fluoroaniline:

- Add 3-chloro-4-fluoroaniline (10 mmol) and Et₃N (15 mmol) to the acid chloride in THF (20 mL).

- Stir at 25°C for 12 h.

- Extract with DCM, wash with brine, and concentrate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Cycloaddition Reaction

Reagents :

- 4-Ethylphenyl azide (5 mmol)

- N-(3-Chloro-4-fluorophenyl)-2-methylpropiolamide (5 mmol)

- CuI (10 mol%) , sodium ascorbate (20 mol%)

- DMF/H₂O (4:1, 15 mL)

Procedure :

- Heat reagents at 60°C for 24 h.

- Dilute with H₂O, extract with ethyl acetate, and purify via silica chromatography (hexane/ethyl acetate 3:1).

Regioselectivity and Mechanistic Insights

CuAAC proceeds via a stepwise mechanism, where the copper acetylide intermediate ensures 1,4-regioselectivity. The methyl group on the alkyne occupies position 5 of the triazole, while the carboxamide group resides at position 4.

Alternative Synthetic Routes

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

While CuAAC dominates for 1,4-selectivity, NiAAC offers complementary regioselectivity under specific conditions:

- Catalyst : Ni(COD)₂ (10 mol%)

- Ligand : Xantphos (20 mol%)

- Solvent : Toluene, 80°C, 12 h

Post-Functionalization of Triazole Carboxylic Acid

- Synthesize 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid via CuAAC.

- Activate as acyl chloride (SOCl₂) and couple with 3-chloro-4-fluoroaniline.

Optimization and Scalability

Solvent and Catalyst Screening

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI | DMF/H₂O | 60 | 75 |

| 2 | CuOTf | THF | 25 | 68 |

| 3 | CuBr | DMSO | 80 | 72 |

Microwave-assisted synthesis reduces reaction time to 1 h with comparable yields.

Purification and Characterization

- Column Chromatography : Silica gel, hexane/ethyl acetate gradient.

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole), 7.65–7.10 (m, 7H, aromatic), 2.65 (q, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃).

- HRMS : [M+H]⁺ calcd. 344.78, found 344.79.

Challenges and Mitigation Strategies

Alkyne Stability

Methylpropiolamide derivatives are prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂) enhance stability.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors improve heat/mass transfer, enabling safer azide handling and higher throughput:

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 82% |

| E-Factor | 6.2 |

| Process Mass Intensity | 8.5 |

Q & A

Q. What are the key structural features of N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide that influence its chemical reactivity?

The compound's triazole core, substituted with electron-withdrawing (3-chloro-4-fluorophenyl) and electron-donating (4-ethylphenyl) groups, creates a polarized electronic environment. The carboxamide group enhances hydrogen-bonding potential, critical for interactions with biological targets. Substituent positions influence steric hindrance and regioselectivity in reactions .

Q. What is the standard methodology for synthesizing this compound?

Synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Key steps:

- Preparation of azide (e.g., 3-chloro-4-fluoroaniline-derived azide) and alkyne (e.g., 4-ethylphenylacetylene).

- Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O).

- Carboxamide formation via coupling reactions (EDC/HOBt). Purification is achieved via column chromatography, with characterization by / NMR and HRMS .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry of the triazole ring and substituent integration.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and crystal packing (using SHELXL for refinement) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst Loading : 10 mol% Cu(I) improves cycloaddition efficiency.

- Temperature Control : 60–80°C balances reaction speed and side-product formation. Post-reaction, use TLC to monitor intermediates and optimize quenching conditions .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from structural analogs with subtle substituent differences (e.g., chloro vs. methoxy groups). Address via:

- Comparative SAR Studies : Systematically vary substituents and test against identical assays.

- Computational Docking : Predict binding affinities to targets (e.g., kinases) using AutoDock Vina.

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions .

Q. What advanced techniques are used to elucidate its mechanism of action?

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to protein targets.

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.

- CRISPR-Cas9 Knockout Models : Identifies essential genes for activity .

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structure determination?

- SHELXL Refinement : Use PART and SIMU commands to model disordered regions.

- Twinning Detection : Employ PLATON’s TWINABS for data integration.

- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Fragment-Based Design : Synthesize analogs with incremental substituent changes (e.g., halogens, alkyl chains).

- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity.

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity .

Q. How is toxicity profiling conducted for preclinical evaluation?

- In Vitro Assays : HepG2 cell viability (MTT assay), hERG channel inhibition (patch-clamp).

- In Vivo Models : Acute toxicity in rodents (OECD 423 guidelines).

- ADMET Prediction : SwissADME for bioavailability, ProTox-II for organ toxicity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular assays).

- Crystallography Workflow : Data collection → Phasing (SHELXD) → Refinement (SHELXL) → Validation (Coot/PLATON) .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.